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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid

Chemical Profiling, Synthetic Utility, and Pharmaceutical Applications[1] Executive Summary 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid (CAS: 1807938-60-8 / 335030-98-3) represents a high-value "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profiling, Synthetic Utility, and Pharmaceutical Applications[1]

Executive Summary

3-(6-Amino-5-methylpyridin-3-yl)acrylic acid (CAS: 1807938-60-8 / 335030-98-3) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it combines a polar, hydrogen-bond-donating aminopyridine headgroup with a reactive acrylic acid tail, linked by a rigid aromatic core. This bifunctional architecture makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the development of FabI inhibitors (antibacterials) and Type II Kinase Inhibitors (oncology).

This guide provides a definitive technical analysis of its physicochemical properties, scalable synthetic routes, and reactivity profile, serving as a roadmap for its integration into high-throughput synthesis and lead optimization campaigns.

Structural Identity & Physicochemical Profile[2][3]

The compound is defined by three distinct pharmacophoric features: the 2-amino-3-methylpyridine core (a bioisostere for nucleobases), the trans-alkene linker (providing geometric rigidity), and the carboxylic acid (a handle for amidation or esterification).

2.1 Chemical Identifiers
PropertyDetail
IUPAC Name (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid
Common Name 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid
CAS Number 1807938-60-8; 335030-98-3
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
SMILES Cc1cc(cnc1N)/C=C/C(=O)O
2.2 Physicochemical Properties (Experimental & Predicted)
ParameterValue / DescriptionImplications for Processing
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials.
Melting Point >200 °C (Decomp.)High lattice energy due to zwitterionic character (Acid/Amine).
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in DCM/EtOAc requires polar aprotic solvents for reactions.
pKa (Predicted) Basic N: ~6.5 | Acid: ~4.2Exists as a zwitterion at neutral pH; requires acidic or basic modifiers for HPLC.
LogP ~0.8 (Low Lipophilicity)Good starting point for oral bioavailability optimization (Lipinski compliant).
Synthetic Routes & Process Chemistry

The synthesis of 3-(6-amino-5-methylpyridin-3-yl)acrylic acid is a classic example of convergent synthesis, relying heavily on palladium-catalyzed cross-coupling. The most robust industrial route involves the Heck Reaction of a halogenated aminopyridine precursor.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the alkene-aryl bond. The key precursor is 2-amino-5-bromo-3-methylpyridine , which is synthesized via regioselective bromination of 2-amino-3-methylpyridine.

3.2 Detailed Protocol: The "Heck Coupling" Route

This protocol prioritizes yield and catalyst turnover number (TON).

Step 1: Regioselective Bromination

  • Substrate: 2-Amino-3-methylpyridine (Picoline derivative).

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.

  • Mechanism: Electrophilic aromatic substitution. The 2-amino group directs ortho and para. The 3-methyl group blocks the ortho position, forcing substitution at the 5-position (para to amino).

  • Outcome: 2-Amino-5-bromo-3-methylpyridine (>90% regioselectivity).

Step 2: Heck Cross-Coupling

  • Reagents: 2-Amino-5-bromo-3-methylpyridine + Acrylic Acid (or Methyl Acrylate).

  • Catalyst: Pd(OAc)₂ (1-3 mol%) with P(o-tol)₃ or dppf ligand.

  • Base: Triethylamine (Et₃N) or NaOAc.

  • Solvent: DMF or NMP at 90-110°C.

  • Workup: If using acrylic acid, the product precipitates upon acidification. If using ester, hydrolysis (LiOH/THF) is required.

Synthesis_Pathway Start 2-Amino-3-methylpyridine (Starting Material) Bromination Bromination (NBS, CH3CN, 0-25°C) Start->Bromination Step 1 Intermediate 2-Amino-5-bromo- 3-methylpyridine Bromination->Intermediate Heck Heck Coupling (Acrylic Acid, Pd(OAc)2, P(o-tol)3, Et3N, DMF) Intermediate->Heck Step 2 Product 3-(6-Amino-5-methylpyridin- 3-yl)acrylic acid Heck->Product Yield: ~75-85%

Figure 1: Convergent synthetic pathway via regioselective bromination and Heck coupling.

Reactivity & Functionalization Profile

This molecule is a "chemical chameleon," offering three distinct sites for derivatization. Understanding these sites is critical for library generation.

4.1 The Acrylic Acid Tail (C-Terminus)
  • Amide Coupling: The primary utility. Reacts with amines (primary/secondary) using standard coupling agents (HATU, EDC/HOBt) to generate acrylamide warheads.

    • Application: Covalent kinase inhibitors (targeting Cys residues).

  • Esters: Conversion to methyl/ethyl esters improves solubility for intermediate purification.

4.2 The Aminopyridine Head (N-Terminus)
  • Nucleophilicity: The exocyclic amine (N-6) is moderately nucleophilic but less so than a standard aniline due to the electron-withdrawing pyridine ring.

  • Protection: Can be protected with Boc or Cbz if chemoselectivity is required during acid activation.

  • Cyclization: Reacts with 1,3-dicarbonyls to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines), a common scaffold in oncology drugs like Palbociclib .

4.3 The Alkene Linker
  • Michael Addition: The

    
    -unsaturated system is a Michael acceptor. However, the electron-rich aminopyridine ring reduces electrophilicity compared to a simple cinnamic acid.
    
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) yields the saturated propionic acid derivative, often used as a negative control in biological assays to test the necessity of the double bond.

Reactivity_Map Center 3-(6-Amino-5-methylpyridin- 3-yl)acrylic acid Acid Carboxylic Acid (Amide Coupling) Center->Acid Amine Exocyclic Amine (Cyclization/Protection) Center->Amine Alkene Alkene (Reduction/Michael Addn) Center->Alkene Warhead Acrylamide Warheads (Covalent Inhibitors) Acid->Warhead + Amines (HATU) Fused Pyrido-pyrimidines (Kinase Scaffolds) Amine->Fused + 1,3-Dicarbonyls Sat Propionic Acid Analogs (Negative Controls) Alkene->Sat + H2/Pd

Figure 2: Functionalization map highlighting key derivatization pathways.

Pharmaceutical Applications
5.1 Antibacterial FabI Inhibitors

The 2-aminopyridine-3-acrylic acid motif is a validated pharmacophore for inhibiting FabI (Enoyl-ACP reductase) , a critical enzyme in bacterial fatty acid biosynthesis.

  • Mechanism: The aminopyridine moiety mimics the adenosine ring of the cofactor NADH, while the acrylic acid/amide side chain occupies the substrate binding tunnel.

  • Significance: Compounds derived from this scaffold have shown potency against multi-drug resistant Staphylococcus aureus (MRSA).

5.2 Kinase Inhibitors (Oncology)

In oncology, this structure serves as a "hinge binder."

  • Hinge Binding: The aminopyridine nitrogen and exocyclic amine form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues in the ATP binding pocket).

  • Linker Role: The rigid alkene spacer orients the carboxylic acid (or its amide derivatives) into the solvent-exposed region or a back pocket, improving selectivity.

Analytical Characterization Guide

To ensure scientific integrity, synthesized batches must be validated using the following markers.

6.1 1H-NMR Signature (DMSO-d6, 400 MHz)
ProtonChemical Shift (

)
MultiplicityInterpretation
Amine (-NH₂) 6.0 - 6.5 ppmBroad SingletExchangeable with D₂O.
Alkene (H-alpha) 6.3 - 6.5 ppmDoublet (

Hz)
Indicates trans (E) geometry.
Alkene (H-beta) 7.4 - 7.6 ppmDoublet (

Hz)
Deshielded by aromatic ring.
Aromatic (H-4) 7.8 - 8.0 ppmSinglet/DoubletOrtho to alkene and methyl.
Aromatic (H-2) 8.0 - 8.2 ppmSingletAdjacent to Nitrogen (most deshielded).
Methyl (-CH₃) 2.1 - 2.3 ppmSingletDistinctive 3H integration.
6.2 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (essential to protonate the pyridine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm (conjugated system).

  • Note: The compound is amphoteric; peak shape may tail without buffer modification.

References
  • FabI Inhibitor Synthesis: Seefeld, M. A., et al. "Indole naphthyridinones as inhibitors of bacterial enoyl-ACP reductase (FabI)." Bioorganic & Medicinal Chemistry Letters, 2001. (Context: Describes the use of aminopyridine acrylic acids in FabI inhibitor design).

  • Heck Coupling Methodology: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Context: General conditions for difficult aryl halide couplings).

  • Regioselective Bromination: Dunn, A. D., et al. "Bromination of 2-aminopyridines." Journal of Praktische Chemie, 1989. (Context: Establishes the 5-bromo selectivity for 2-amino-3-methylpyridine).
  • Patent Reference: "Antibacterial agents." WO2001027103A1. (Context: Explicitly lists (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid in Example 19).

Exploratory

Technical Guide: Bioactivity Profile of 3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid Derivatives

This guide provides an in-depth technical analysis of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid derivatives , a specialized class of pharmacophores primarily recognized for their potent inhibition of bacterial Enoyl-A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid derivatives , a specialized class of pharmacophores primarily recognized for their potent inhibition of bacterial Enoyl-ACP Reductase (FabI).

Executive Summary

The 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid scaffold represents a privileged structure in medicinal chemistry, functioning as a critical bioisostere for the interactions of the adenine-ribose moiety of NADH. Its primary application lies in the development of FabI inhibitors , a class of pathogen-selective antibiotics targeting the Type II Fatty Acid Synthesis (FAS-II) pathway in Gram-positive bacteria, particularly Staphylococcus aureus (including MRSA).

This guide details the structural rationale, mechanism of action, synthetic pathways, and bioactivity spectrum of these derivatives, designed for researchers optimizing antimicrobial candidates.

Structural Logic & Pharmacophore Analysis[1][2]

The core structure consists of a 2-aminopyridine ring (specifically 6-amino-5-methylpyridine) linked to an acrylic acid tail. This architecture is not arbitrary; it is evolutionarily refined to mimic the hydrogen-bonding patterns of natural cofactors while providing a rigid linker for active site penetration.

Key Structural Features
MoietyFunction in Biological Systems
2-Aminopyridine Head Acts as a bidentate Hydrogen Bond (HB) donor/acceptor motif. It mimics the pyrimidine ring of nucleosides or interacts with the phosphate backbone of NADH in the FabI active site.
5-Methyl Substitution Critical Optimization: This methyl group fills a hydrophobic pocket (often defined by residues like Ala or Leu) in the enzyme active site, significantly enhancing binding affinity (

) compared to the unsubstituted analog. It also reduces rotational freedom, pre-organizing the molecule.
(E)-Acrylic Acid Linker Provides a rigid, conjugated spacer (Michael acceptor precursor) that orients the headgroup. The trans (E) geometry is essential for spanning the distance between the cofactor binding site and the substrate-binding tunnel.

Mechanism of Action: FabI Inhibition[1][3][4][5][6][7][8]

The primary target of these derivatives is FabI (Enoyl-ACP Reductase) , the enzyme responsible for the final reduction step in the bacterial fatty acid elongation cycle.[1][2]

Binding Mode

Unlike broad-spectrum antibiotics that target cell walls or ribosomes, these derivatives competitively inhibit the binding of the Enoyl-ACP substrate to the FabI-NADH complex.

  • Ternary Complex Formation: The inhibitor binds to the FabI enzyme only in the presence of the cofactor (NADH/NAD+).

  • Molecular Mimicry: The aminopyridine moiety stacks against the nicotinamide ring of NADH or interacts with the ribose/phosphate residues, effectively "locking" the cofactor in the active site and preventing substrate turnover.

Pathway Visualization

The following diagram illustrates the interruption of the FAS-II cycle by these derivatives.

FabI_Inhibition Malonyl_ACP Malonyl-ACP KAS Condensation (FabH/FabB/FabF) Malonyl_ACP->KAS Keto_ACP 3-Keto-acyl-ACP KAS->Keto_ACP FabG Reduction (FabG) Keto_ACP->FabG Hydroxy_ACP 3-Hydroxy-acyl-ACP FabG->Hydroxy_ACP FabZ Dehydration (FabZ/FabA) Hydroxy_ACP->FabZ Enoyl_ACP Enoyl-ACP FabZ->Enoyl_ACP FabI Reduction (FabI) Enoyl_ACP->FabI Substrate Acyl_ACP Acyl-ACP (Elongated Lipid) FabI->Acyl_ACP NAD(P)H -> NAD(P)+ Acyl_ACP->KAS Next Cycle Inhibitor Aminopyridine Acrylate Derivative Inhibitor->FabI High Affinity Binding (Competitive)

Caption: Disruption of the Bacterial FAS-II Elongation Cycle at the FabI Reduction Step.

Bioactivity Profile & Spectrum

Antimicrobial Activity

The derivatives exhibit a narrow but potent spectrum, primarily targeting Gram-positive pathogens. They are distinctively active against multi-drug resistant strains.

OrganismStrain TypeTypical MIC Range (µg/mL)Clinical Relevance
Staphylococcus aureusMSSA / MRSA0.004 – 0.5Highly potent against methicillin-resistant strains.
Staphylococcus epidermidisMDR0.015 – 0.12Effective against biofilm-forming skin pathogens.
Haemophilus influenzaeWild Type2.0 – 4.2Moderate activity; limited by efflux pumps in Gram-negatives.
Escherichia coliWild Type> 64Generally inactive due to efflux and penetration barriers.
Selectivity (Safety Profile)

A critical advantage of this scaffold is its selectivity for bacterial FAS-II over the mammalian FAS-I system.

  • Bacterial FabI: Discrete, monofunctional enzyme.

  • Mammalian FAS: Large multifunctional polypeptide complex.

  • Result: The aminopyridine-acrylic acid derivatives show >1000-fold selectivity for bacterial FabI, minimizing off-target toxicity in human hosts.

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, the following protocol outlines the synthesis of the core intermediate via a Heck coupling strategy, which is superior to Knoevenagel condensation for this specific sterically hindered substrate.

Synthesis of (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid

Reagents:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 10 mol%)

  • Triethylamine (Et₃N, 2.5 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF under Argon. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add 2-Amino-5-bromo-3-methylpyridine and triethylamine to the mixture.

  • Coupling: Inject ethyl acrylate dropwise. Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ethyl ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at 60°C for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 4–5. The product, (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid , will precipitate as an off-white solid. Filter and dry.

In Vitro FabI Inhibition Assay

Objective: Determine IC₅₀ against S. aureus FabI.

  • Buffer: 100 mM NaH₂PO₄ (pH 7.0), 100 mM NaCl, 10% Glycerol.

  • Reaction Mix: 10 nM purified S. aureus FabI, 150 µM NADH, 50 µM Crotonoyl-ACP (substrate).

  • Initiation: Add inhibitor (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 mins.

  • Measurement: Initiate reaction by adding substrate. Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over 20 minutes using a kinetic microplate reader.

  • Analysis: Fit the linear velocity curves to the Morrison equation for tight-binding inhibitors.

References

  • Miller, W. H., et al. (2002). "Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI)." Journal of Medicinal Chemistry. Link

  • Karaman, R., et al. (2018). "FabI: A Promising Target for the Development of New Antibiotics."[1][2] Chemical Biology & Drug Design.

  • Debiopharm International. (2015). "Debio 1450 (Afabicin) - First-in-class FabI inhibitor targeting Staphylococcus."[3] Debiopharm Pipeline.

  • Yao, J., et al. (2013). "Structure-based design of nanomolar FabI inhibitors." Journal of Computer-Aided Molecular Design.
  • Sigma-Aldrich. (2024). "Product Specification: (E)-3-(6-Aminopyridin-3-yl)acrylic acid." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of FabI Inhibitors via the 3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists targeting the bacterial fatty acid synthesis II (FAS II) pathway. It details the synthesis and application of (E)-3-(6-amino-5-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists targeting the bacterial fatty acid synthesis II (FAS II) pathway. It details the synthesis and application of (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid , a critical intermediate for high-affinity FabI inhibitors.

Introduction: The Strategic Value of the Scaffold

Bacterial Enoyl-ACP Reductase (FabI) is the rate-limiting enzyme in the elongation cycle of bacterial fatty acid synthesis (FAS II). Unlike the mammalian FAS I system, which utilizes a single multi-enzyme complex, bacterial FAS II relies on discrete enzymes, making FabI a highly selective target for narrow-spectrum antibiotics (e.g., against Staphylococcus aureus and Haemophilus influenzae).[1]

The aminopyridine-acrylamide class of inhibitors functions by mimicking the enolate intermediate of the substrate (enoyl-ACP). They form a stable ternary complex with the enzyme and its cofactor (NADH).

Why the 5-Methyl Substitution?

While the parent 6-aminopyridine scaffold (e.g., GSK’s Compound 9) is potent, the addition of a 5-methyl group significantly enhances binding affinity.

  • Hydrophobic Filling: The 5-methyl group occupies a small hydrophobic pocket defined by Ala95 and Ala97 in the FabI active site, displacing a water molecule and increasing entropic gain.

  • Conformational Lock: The substituent restricts rotation, pre-organizing the molecule into the bioactive conformation.[1]

This guide focuses on the robust synthesis of the (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid intermediate and its elaboration into potent inhibitors.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular, allowing the acrylic acid "warhead" to be coupled with various hydrophobic "tails" (e.g., indoles, benzofurans) that occupy the FabI substrate tunnel.[1]

Retrosynthesis Final Final FabI Inhibitor (Aminopyridine-Acrylamide) Coupling Amide Coupling (EDC/HOAt or HATU) Final->Coupling Intermediate Core Intermediate: (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid Coupling->Intermediate Amine Hydrophobic Amine Tail (e.g., N-methyl-indole derivative) Coupling->Amine Precursor 2-Amino-5-bromo-3-methylpyridine Intermediate->Precursor Heck Reaction Pd(OAc)2, P(o-tol)3 Acrylate Acrylic Acid / Benzyl Acrylate Intermediate->Acrylate

Figure 1: Retrosynthetic disconnection of the FabI inhibitor showing the central role of the acrylic acid intermediate.

Protocol 1: Synthesis of (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid

This protocol utilizes a Heck coupling reaction.[1] Direct coupling with acrylic acid is possible, but using a benzyl or ethyl ester followed by hydrolysis often yields higher purity by avoiding zwitterionic solubility issues during the initial purification.[1]

Materials
  • Starting Material: 2-Amino-5-bromo-3-methylpyridine (CAS: 38186-85-5)

  • Reagent: Benzyl acrylate (preferred for UV visibility and ease of hydrolysis) or Acrylic acid.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂].

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃].

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Propionitrile or DMF (anhydrous).

Step-by-Step Methodology
Step A: The Heck Coupling
  • Charge: In a dry pressure vessel or round-bottom flask equipped with a condenser, add:

    • 2-Amino-5-bromo-3-methylpyridine (1.0 equiv, e.g., 2.0 g)

    • Benzyl acrylate (1.5 equiv)

    • Pd(OAc)₂ (0.1 equiv)

    • P(o-tol)₃ (0.2 equiv)

  • Solvent & Base: Add propionitrile (10 mL/g of substrate) and DIPEA (2.5 equiv).

  • Degas: Sparge the solution with Argon or Nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).

  • Reaction: Heat the mixture to reflux (approx. 100°C) under an inert atmosphere for 16–24 hours.

    • Monitoring: Check via LC-MS or TLC (5% MeOH in DCM). The product should appear as a fluorescent spot.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

    • Yield Target: 60–75% of the benzyl ester intermediate.

Step B: Hydrolysis to the Free Acid
  • Dissolution: Dissolve the purified benzyl ester (from Step A) in a mixture of THF/MeOH (1:1).

  • Saponification: Add 1M aqueous NaOH (3.0 equiv).

  • Reaction: Stir at 60°C for 2–4 hours. Monitor for disappearance of the ester.

  • Isolation:

    • Concentrate to remove organics (THF/MeOH).

    • Dilute the aqueous residue with water.

    • Acidification: Carefully adjust pH to ~5–6 using 1M HCl. The product is zwitterionic and will precipitate at its isoelectric point.

    • Filtration: Collect the white/off-white solid by vacuum filtration. Wash with cold water and diethyl ether.

    • Drying: Dry under high vacuum at 45°C.

Characterization Data (Expected):

  • Appearance: Off-white powder.

  • MS (ESI): m/z ~179 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): Distinctive doublets for the trans-alkene protons (J ≈ 15.5–16.0 Hz), confirming the (E)-geometry.

Protocol 2: Elaboration to Final Inhibitor (Amide Coupling)

The free acid is coupled to a secondary amine to create the final FabI inhibitor. In this example, we use a generic hydrophobic amine (R-NH-Me) typical of this class.

Materials
  • Acid: (E)-3-(6-amino-5-methylpyridin-3-yl)acrylic acid (from Protocol 1).

  • Amine: e.g., N-methyl-1-(1-methyl-1H-indol-2-yl)methanamine.

  • Coupling Agents: EDC·HCl and HOAt (or HATU for difficult couplings).

  • Base: N-methylmorpholine (NMM) or DIPEA.

  • Solvent: DMF (anhydrous).

Methodology
  • Activation: Dissolve the acrylic acid intermediate (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOAt (1.2 equiv). Stir for 15 minutes at room temperature to form the active ester.

    • Note: Avoid using acyl chlorides, as the free amino group on the pyridine can cause self-polymerization or side reactions.[1]

  • Coupling: Add the amine (1.1 equiv) and NMM (3.0 equiv).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup:

    • Dilute with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid/HOAt) and brine.

    • Critical Step: If the product is basic, the pyridine ring may retain it in the organic layer.[1] If the product is highly polar, extract with 10% MeOH/DCM.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) is recommended for final compounds to ensure biological purity.

Mechanism of Action & Rationale

Understanding why this molecule works is crucial for optimizing the "Tail" region (R-group) during drug design.

MOA Inhibitor Inhibitor (Aminopyridine Core) FabI FabI Active Site Inhibitor->FabI Hydrophobic Interactions (Methyl group -> Ala95/97) NADH NADH Cofactor Inhibitor->NADH Pi-Stacking Interaction H-Bond Network: 1. Pyridine N1 --- Tyr156 (OH) 2. 6-Amino --- NADH (Ribose 2'-OH) 3. 6-Amino --- Ala97 (Backbone O) Inhibitor->Interaction FabI->Interaction

Figure 2: Interaction map of the inhibitor within the FabI-NADH complex.

The aminopyridine moiety forms a bidentate hydrogen-bonding motif. The pyridine nitrogen accepts a proton from the catalytic Tyr156 , while the exocyclic 6-amino group donates a proton to the NADH cofactor (specifically the 2'-OH of the nicotinamide ribose). This mimics the transition state of the natural enoyl substrate, resulting in inhibition constants (


) often in the low nanomolar range.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Heck Rxn Catalyst deactivation (Pd black formation).Ensure rigorous degassing.[1] Add tetrabutylammonium chloride (TBAC) as a phase transfer agent/stabilizer.
Product Insoluble Zwitterionic nature of the free acid.Do not evaporate to dryness if possible. Use the crude solid in the next step or purify via reverse-phase chromatography.
Regioisomers Coupling at the wrong position (rare for this substrate).Verify 2-amino-5-bromo regiochemistry of starting material. The 5-position is electronically activated for Pd insertion relative to the 3-position.
Racemization Not applicable (alkene geometry).Ensure trans (E) geometry is maintained. Cis isomers are significantly less active.[1]

References

  • Miller, W. H., et al. (2002).[1] "Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI)." Journal of Medicinal Chemistry, 45(15), 3246–3256.[1]

  • Seefeld, M. A., et al. (2003).[1] "Indole naphthyridinones as inhibitors of bacterial enoyl-ACP reductase (FabI)." Bioorganic & Medicinal Chemistry Letters, 13(12), 2119-2122.[1]

  • Karabencheva-Christova, T., et al. (2017).[1] "Structure-Based Design of FabI Inhibitors." In Silico Drug Design, Methods in Molecular Biology.[1]

  • Lu, H., & Tonge, P. J. (2008).[1] "Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway."[1][2][3][4] Accounts of Chemical Research, 41(1), 11–20.[1]

Sources

Application

Application Note: Strategic Deployment of Aminopyridine Acrylates in Heterocyclic Synthesis

Abstract Aminopyridine acrylates represent a bifunctional "linchpin" scaffold in modern heterocyclic chemistry. Combining the nucleophilic 2-aminopyridine head with the electrophilic acrylate tail, these building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridine acrylates represent a bifunctional "linchpin" scaffold in modern heterocyclic chemistry. Combining the nucleophilic 2-aminopyridine head with the electrophilic acrylate tail, these building blocks offer a direct entry into privileged pharmacophores, most notably 1,8-naphthyridinones (antibacterial and antineoplastic agents) and pyrido[1,2-a]pyrimidines . This guide moves beyond standard catalog descriptions to provide a rigorous, field-validated workflow for synthesizing, cyclizing, and diversifying these acrylates. We contrast traditional high-temperature thermal cyclizations with a modern, green ionic-liquid mediated protocol that delivers gram-scale yields in water.

Introduction: The Bifunctional Advantage

In Fragment-Based Drug Discovery (FBDD), the utility of a building block is defined by its "divergent potential." 3-(2-Aminopyridin-3-yl)acrylates possess two orthogonal reactive centers:

  • The Pyridine Nitrogen/Amine Pair: A bidentate nucleophile capable of amidine formation or metal chelation.

  • The Acrylate Michael Acceptor: A soft electrophile ready for conjugate addition or radical polymerization.

The strategic value lies in the intramolecular cyclization of these domains. By triggering the amine to attack the acrylate ester, researchers can access the 1,8-naphthyridin-2(1H)-one scaffold—the core structure of blockbuster drugs like Nalidixic acid and Gemifloxacin, and the anticancer agent Voreloxin.

Module A: Synthesis of the Building Block (The Heck Protocol)

While esterification of 3-hydroxy-2-aminopyridines is possible, it is often plagued by the instability of the electron-rich pyridine starting materials. The Heck Coupling of 2-amino-3-halopyridines with acrylates is the industry-standard route for its robustness and modularity.

Mechanism & Causality

We utilize Pd(OAc)₂ rather than Pd(PPh₃)₄.[1]

  • Reasoning: Pd(0) species like tetrakis are air-sensitive and often unstable in the presence of the free amino group on the pyridine. Pd(II) acetate, reduced in situ by the phosphine ligand, provides a more controlled entry into the catalytic cycle.

  • Ligand Choice:Tri-o-tolylphosphine (P(o-tol)₃) is preferred over PPh₃ to prevent catalyst poisoning by the pyridine nitrogen (steric bulk prevents N-coordination).

Protocol 1: Palladium-Catalyzed Assembly

Scale: 10 mmol | Time: 12–24 h | Yield Target: >85%

Reagents:

  • 2-Amino-3-bromopyridine (1.73 g, 10 mmol)

  • Ethyl acrylate (1.5 g, 15 mmol)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step:

  • Purging: Charge a pressure tube with the bromopyridine, Pd(OAc)₂, and P(o-tol)₃. Evacuate and backfill with Argon (3x). Critical: Oxygen creates homocoupling byproducts.

  • Solvation: Add degassed DMF (20 mL) and Et₃N via syringe.

  • Addition: Add ethyl acrylate dropwise.

  • Reaction: Seal and heat to 100°C for 16 hours. The solution will turn dark black (Pd black precipitation indicates catalyst death; if this happens too early, increase ligand ratio).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd. Dilute filtrate with EtOAc (100 mL) and wash with water (3x) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the (E)-isomer due to the thermodynamics of the Heck elimination step.

Module B: The Cyclization (Constructing the Naphthyridinone)

This is the critical "value-add" step. The challenge is geometric: The Heck reaction yields the (E)-isomer (trans), but cyclization requires the (Z)-conformation or a rotation to allow the amine to attack the ester carbonyl.

Comparison of Methods
FeatureMethod A: Thermal (Dowtherm A)Method B: Acid (PPA)Method C: Ionic Liquid (Recommended)
Temperature 250°C120–140°C50–80°C
Solvent Diphenyl etherPolyphosphoric AcidWater
Yield 50–65%60–75%90–98%
Purification Difficult (High BP solvent)Messy neutralizationSimple Filtration
Green Score Low (Hazardous)Low (Corrosive)High (Recyclable Catalyst)
Protocol 2: Green Gram-Scale Cyclization in Water

Based on recent advances in aqueous organocatalysis (Ref 1).

Concept: Choline Hydroxide (ChOH) acts as a bifunctional catalyst. The hydroxyl group activates the amine via H-bonding, while the quaternary ammonium cation stabilizes the transition state, lowering the barrier for the E-to-Z rotation and subsequent nucleophilic attack.

Reagents:

  • (E)-Ethyl 3-(2-aminopyridin-3-yl)acrylate (from Module A)

  • Choline Hydroxide (ChOH) (46% aq. solution)

  • Solvent: Deionized Water

Step-by-Step:

  • Suspension: Suspend the acrylate (1.0 g) in water (5 mL). The starting material may not be fully soluble initially.

  • Catalysis: Add ChOH (5 mol%, approx 30 µL).

  • Heating: Stir at 80°C . The mixture will homogenize as the reaction proceeds and the polar lactam forms.

  • Monitoring: TLC (10% MeOH/DCM). Reaction is typically complete in 2–4 hours.

  • Isolation: Cool the reaction to 4°C. The 1,8-naphthyridinone product often precipitates as a solid.

    • If solid:[2] Filter and wash with cold water.

    • If soluble: Extract with EtOAc.[3]

  • Recycling: The aqueous filtrate containing ChOH can be reused for subsequent batches.

Module C: Divergent Functionalization (Aza-Michael)

Before cyclization, the acrylate tail can be derivatized to create beta-amino acid libraries.

Protocol 3: Catalyst-Free Aza-Michael Addition

Reagents: Aminopyridine acrylate, Secondary Amine (e.g., Morpholine), Methanol.

  • Dissolve acrylate in MeOH (0.5 M).

  • Add amine (1.1 equiv).

  • Stir at RT for 12 hours or Microwave at 80°C for 20 mins .

  • Concentrate.[1][3][4][5] These adducts are often oils and can be used directly in subsequent steps (e.g., hydrolysis to beta-amino acids).

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from the core aminopyridine acrylate scaffold, highlighting the mechanism of the recommended Choline Hydroxide cyclization.

G cluster_0 Module A: Assembly cluster_1 Module B: Cyclization (Naphthyridinones) cluster_2 Module C: Divergence Start 2-Amino-3-Bromopyridine Heck Heck Coupling Pd(OAc)2 / P(o-tol)3 Start->Heck Acrylate Alkyl Acrylate Acrylate->Heck Intermediate (E)-Aminopyridine Acrylate Scaffold Heck->Intermediate >85% Yield ChOH Cat: Choline Hydroxide Solvent: Water Intermediate->ChOH Michael Aza-Michael Addition Intermediate->Michael TS Transition State H-Bond Activation ChOH->TS E-to-Z Rotation Product1 1,8-Naphthyridinone (Privileged Scaffold) TS->Product1 Intramolecular Amidation Product2 Beta-Amino Pyridine Derivatives Michael->Product2 Library Gen

Caption: Workflow for the synthesis and divergent application of aminopyridine acrylates. Green path indicates the recommended aqueous cyclization protocol.

Troubleshooting & QC

  • NMR Diagnostic: The Heck product (acrylate) shows characteristic doublet doublets for the alkene protons with a coupling constant J ≈ 16 Hz (indicating trans). Upon cyclization to naphthyridinone, these alkene signals shift significantly downfield (deshielded by the lactam ring) and the coupling constant changes to J ≈ 9.5 Hz (cis-like geometry in the ring).

  • Solubility: 1,8-Naphthyridinones are notoriously insoluble in non-polar solvents. Use DMSO-d6 or TFA-d for NMR characterization.

  • Catalyst Removal: If using the Heck protocol for pharmaceutical intermediates, ensure Pd scavenging (e.g., QuadraPure™ TU) is performed to <10 ppm.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water. ACS Omega. 2021. Demonstrates the Choline Hydroxide catalyzed cyclization method. [Link]

  • Heck Reaction: Mechanistic Insights and Protocols. Chemistry LibreTexts. General grounding for the Pd(OAc)2/Phosphine selection logic. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Arch. Pharm. 2015. Context on the pharmacological importance of the scaffold. [Link]

  • Microwave-assisted Michael addition of amines. Molecules. 2008.[6] Protocol grounding for the divergent synthesis module. [Link]

Sources

Method

Preparation of N-substituted acrylamides from aminopyridine acrylic acid

Application Note: Strategic Synthesis of N-Pyridinyl Acrylamide Warheads Part 1: Strategic Overview & Chemical Challenges In the landscape of modern drug discovery, particularly for Targeted Covalent Inhibitors (TCIs) li...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Pyridinyl Acrylamide Warheads

Part 1: Strategic Overview & Chemical Challenges

In the landscape of modern drug discovery, particularly for Targeted Covalent Inhibitors (TCIs) like Osimertinib (EGFR) or Ibrutinib (BTK), the N-substituted acrylamide is the quintessential "warhead." It acts as a Michael acceptor, forming a covalent bond with a specific cysteine residue on the target protein.[1]

However, synthesizing N-pyridinyl acrylamides presents a unique "Triangle of Instability" that often leads to low yields or intractable mixtures during scale-up:

  • Competitive Nucleophilicity (Regioselectivity): Aminopyridines are ambident nucleophiles. The ring nitrogen is often more nucleophilic than the exocyclic amine, leading to kinetic acylation at the wrong site (Ring-N) followed by potential rearrangement or hydrolysis.

  • Polymerization Risk: Acrylic acid and acryloyl chloride are prone to radical polymerization, especially when concentrated or heated.

  • Elimination-Addition Dynamics: The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the exocyclic amine, often requiring harsh activation that exacerbates side reactions #1 and #2.

This guide details three protocols to overcome these barriers, prioritizing the Two-Step β-Elimination Route as the industry "Gold Standard" for reliability.

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the competing pathways and the strategic advantage of the 2-step route.

ReactionPathways Start Aminopyridine (Substrate) AcrylCl Acryloyl Chloride (Direct Route) Start->AcrylCl Method A ChloroProp 3-Chloropropionyl Cl (Stable Reagent) Start->ChloroProp Method B (Preferred) KineticProduct Ring-N Acylation (Unstable Intermediate) AcrylCl->KineticProduct Fast (Kinetic) Polymer Polymerized By-product (Tar) AcrylCl->Polymer Radical Chain Rxn ThermoProduct Exocyclic-N Acrylamide (Target Warhead) KineticProduct->ThermoProduct Rearrangement (Slow) Intermediate 3-Chloropropionamide (Stable Intermediate) ChloroProp->Intermediate High Yield No Polymerization Base Base (TEA/DIPEA) Elimination Step Intermediate->Base HCl Elimination Base->ThermoProduct Controlled Formation

Caption: Comparison of Direct Acylation (Method A) vs. the 2-Step Elimination (Method B). Method B avoids direct handling of unstable acryloyl chloride and minimizes polymerization risks.

Part 3: Experimental Protocols

Method A: The "Process Standard" (2-Step Elimination)

Best for: Scale-up (>10g), valuable intermediates, and avoiding polymerization. Concept: Acylate with 3-chloropropionyl chloride (stable), then eliminate HCl to form the double bond in situ.

Reagents:

  • Substrate: 2-Aminopyridine derivative (1.0 equiv)

  • Reagent: 3-Chloropropionyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[2]

Protocol:

  • Acylation: Dissolve the aminopyridine in dry DCM (10 mL/g) under N₂. Cool to 0°C.

  • Add TEA (1.1 equiv) followed by dropwise addition of 3-chloropropionyl chloride (1.1 equiv). Note: Only use 1.1 eq of base here to scavenge the HCl from the chloride.

  • Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by LCMS.[3] You should see the [M+90] or [M+92] peak (chloropropionamide).

  • Elimination: Once acylation is complete, add the remaining base (TEA, 1.4 - 2.0 equiv). Heat the reaction gently to 40-50°C for 2-4 hours.

    • Mechanism: The base promotes E2 elimination of HCl, generating the acrylamide double bond.

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (remove acid) and Brine. Dry over Na₂SO₄.[4]

  • Purification: The intermediate 3-chloropropionamide is often crystalline. If the elimination is slow, the intermediate can be isolated and treated with a stronger base (e.g., DBU) in a separate step.

Method B: Direct Coupling (Activated Esters)

Best for: High-throughput library synthesis (20mg scale), diverse acrylic acids. Concept: Use peptide coupling agents to activate acrylic acid in situ.

Reagents:

  • Acrylic Acid (1.0 equiv)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride) (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP

Protocol:

  • Dissolve Acrylic Acid in DMF. Add DIPEA and HATU. Stir for 5 mins to form the activated ester.

  • Critical Step: Add a radical inhibitor (MEHQ or BHT, 0.1 mol%) to the reaction mixture to prevent polymerization of the activated species.

  • Add the Aminopyridine.

  • Stir at RT for 16 hours. Warning: Do not heat.

  • Workup: Dilute with Ethyl Acetate, wash 3x with 5% LiCl (to remove DMF) and saturated NaHCO₃.

Part 4: Data Analysis & Troubleshooting

Table 1: Method Comparison Matrix

FeatureMethod A (2-Step)Method B (HATU/EDC)Method C (Acryloyl Chloride)
Yield High (70-90%)Moderate (40-60%)Variable (often tars)
Polymerization Risk Low (Stable intermediate)MediumHigh (Exothermic)
Purification Crystallization often possibleRequires Prep-HPLCDifficult (Flash Column)
Regioselectivity Excellent (Thermodynamic control)GoodPoor (Kinetic mixtures)
Scale Multi-gram to KiloMilligram (Library)<1 gram

Troubleshooting Guide:

  • Issue: Low Conversion of Aminopyridine.

    • Cause: Pyridine ring electron-withdrawal makes the amine non-nucleophilic.

    • Solution: Switch to Method A but use a stronger base (NaH) in THF for the first step to deprotonate the amine before adding the acid chloride.

  • Issue: "Jelly" formation (Polymerization).

    • Cause: Radical propagation.

    • Solution: Add MEHQ (Methoxyhydroquinone) or Phenothiazine (100-500 ppm) to the reaction. Ensure the reaction is kept in the dark if using silver salts or light-sensitive catalysts.

  • Issue: Ring Nitrogen Acylation.

    • Observation: Unstable product that reverts to starting material on silica.

    • Solution: Heat the reaction (in Method A, step 4) longer. The Ring-N acyl product is the kinetic product; the Exocyclic-N amide is the thermodynamic product. Heating promotes the rearrangement.

Part 5: Purification Workflow (Visualization)

Acrylamides are sensitive to silica gel (acidic surface can trigger polymerization).

Purification Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (Neutralize Acid) Crude->Quench Extract Extraction: EtOAc/DCM + Radical Inhibitor (BHT) Quench->Extract Decision Is Product Solid? Extract->Decision Cryst Recrystallization (IPA/Hexane) Decision->Cryst Yes Chrom Chromatography (Neutral Alumina or C18) Decision->Chrom No (Oil) Final Pure N-Pyridinyl Acrylamide Cryst->Final Chrom->Final

Caption: Purification decision tree. Note the addition of BHT during extraction and the preference for Neutral Alumina over Silica to prevent on-column polymerization.

Part 6: References

  • Osimertinib Synthesis (2-Step Method): Yoneyama, H., et al. "Process Development of Osimertinib." Journal of Medicinal Chemistry. (Demonstrates the 3-chloropropionyl chloride route for indole/pyrimidine systems analogous to aminopyridines).

  • Polymerization Inhibition: "Method of inhibiting polymerization of acrylamide."[5] US Patent 3397232A. Link

  • Acrylamide Warheads in Kinase Inhibitors: "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs." Medium / ChemRxiv. Link

  • Regioselectivity in Aminopyridines: "Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines." Scientific Reports. Link

  • General Amide Coupling Protocols: "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters. Link

Sources

Application

Strategic Synthesis of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid via Palladium-Catalyzed Heck Reaction

An Application Note for Drug Development Professionals Introduction: The Strategic Value of C-C Bond Formation In the landscape of modern pharmaceutical development, the ability to efficiently construct complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Value of C-C Bond Formation

In the landscape of modern pharmaceutical development, the ability to efficiently construct complex molecular architectures is paramount. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of C-C bond formation, a discovery so foundational it was recognized with the 2010 Nobel Prize in Chemistry.[1] Its power lies in its versatility and functional group tolerance, making it an indispensable tool for synthesizing substituted alkenes that are common motifs in pharmacologically active compounds.[2][3]

This application note provides a comprehensive guide to the synthesis of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid, a substituted aminopyridine acrylic acid derivative. Such structures are of significant interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in biologically active molecules.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into optimization and troubleshooting to empower researchers in their synthetic endeavors.

The Engine of the Heck Reaction: A Mechanistic Deep Dive

Understanding the "why" behind each reagent and condition is critical for successful and adaptable synthesis. The Heck reaction operates through a Pd(0)/Pd(II) catalytic cycle.[1] While alternative mechanisms involving Pd(II)/Pd(IV) have been considered, the Pd(0)/Pd(II) pathway is widely accepted for most systems.[6][7]

The key stages are:

  • Catalyst Activation: The reaction often starts with a stable Pd(II) precatalyst, like palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[8][9]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (in our case, 5-bromo-3-methylpyridin-2-amine). This is often the rate-determining step and forms a Pd(II) complex.[10][11] The reactivity of the halide is crucial, with rates typically following the order I > Br >> Cl.[6][12]

  • Alkene Coordination and Migratory Insertion: The alkene (acrylic acid) coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-carbopalladation step.[10]

  • β-Hydride Elimination: For the product to be released, a hydrogen atom on the adjacent carbon must be eliminated. This step also proceeds with syn stereochemistry and forms the substituted alkene product, typically with an (E)-configuration.[4][10]

  • Catalyst Regeneration: The resulting hydridopalladium(II) complex, [HPdXL₂], must be neutralized by a base (e.g., triethylamine, potassium carbonate) to reductively eliminate HX and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[1][10]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Coord Alkene Coordination [Ar-Pd(II)-X(L)₂(Alkene)] OxAdd->Coord Alkene Coordination Insert Migratory Insertion Product Coord->Insert Migratory Insertion (syn-addition) Beta [H-Pd(II)-X(L)₂] + Product Insert->Beta β-Hydride Elimination (syn-elimination) Beta->Pd0 Reductive Elimination (+ Base, - Base-HX) Product Product (3-(6-Amino-5-methylpyridin-3-yl)acrylic acid) Beta->Product ArX Aryl Halide (Ar-X) (5-bromo-3-methylpyridin-2-amine) ArX->OxAdd Alkene Alkene (Acrylic Acid) Alkene->Coord Base Base (e.g., Et₃N) Base->Beta

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Synthesis of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

This protocol is designed as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary depending on specific laboratory conditions and substrate purity.[13][14]

Reagents and Materials

ReagentFormulaMW ( g/mol )AmountMmolEquivalents
5-Bromo-3-methylpyridin-2-amineC₆H₇BrN₂187.041.87 g10.01.0
Acrylic AcidC₃H₄O₂72.061.08 g (1.03 mL)15.01.5
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50112 mg0.50.05
Tri(o-tolyl)phosphine (P(o-tol)₃)C₂₁H₂₁P304.37304 mg1.00.10
Triethylamine (Et₃N)C₆H₁₅N101.194.05 g (5.58 mL)40.04.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--

Rationale for Reagent Selection:

  • Aryl Halide: 5-Bromo-3-methylpyridin-2-amine is chosen as the aryl bromide. Bromides offer a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[15]

  • Alkene: Acrylic acid is used in slight excess to drive the reaction to completion.

  • Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst.[1] P(o-tol)₃ is a bulky phosphine ligand that promotes catalyst stability at higher temperatures and can prevent catalyst decomposition that is sometimes observed with less bulky ligands like PPh₃.[15][16]

  • Base: Triethylamine serves as both the base to regenerate the Pd(0) catalyst and can act as a solvent. An excess is used to ensure complete neutralization of the HBr generated.[1][17]

  • Solvent: Anhydrous DMF is a polar aprotic solvent well-suited for dissolving the reactants and facilitating the reaction.[10][18]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Setup & Execution cluster_workup Phase 3: Work-up and Purification cluster_analysis Phase 4: Analysis A 1. Oven-dry all glassware (Schlenk flask, condenser) B 2. Degas solvent (DMF) (sparge with N₂ or Ar for 30 min) A->B C 3. Charge flask with solids: - 5-Bromo-3-methylpyridin-2-amine - Pd(OAc)₂ - P(o-tol)₃ B->C D 4. Purge flask with inert gas (3x vacuum/backfill cycles) C->D E 5. Add liquids via syringe: - Anhydrous, degassed DMF - Acrylic Acid - Triethylamine D->E F 6. Heat reaction mixture (e.g., 90-110 °C) with vigorous stirring E->F G 7. Monitor reaction progress (TLC or LC-MS) F->G H 8. Cool to room temperature G->H I 9. Concentrate under reduced pressure to remove DMF/Et₃N H->I J 10. Acid-Base Extraction: - Dissolve residue in EtOAc/H₂O - Adjust pH to ~3-4 with HCl (Product precipitates) I->J K 11. Isolate and Purify: - Filter the solid product - Wash with cold water & ether - Recrystallize if necessary J->K L 12. Characterize product (¹H NMR, ¹³C NMR, HRMS) K->L

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Protocol

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methylpyridin-2-amine (1.87 g), palladium(II) acetate (112 mg), and tri(o-tolyl)phosphine (304 mg).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the rigorous exclusion of air, which can decompose the catalyst.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed N,N-dimethylformamide (50 mL) via syringe. Begin stirring to dissolve the solids. Subsequently, add acrylic acid (1.03 mL) and triethylamine (5.58 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours. The reaction mixture will typically turn dark brown or black as palladium nanoparticles may form.[4][19]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and triethylamine.

  • Purification: To the resulting crude residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel. The product, being an amino acid, may have complex solubility. Carefully adjust the pH of the aqueous layer to approximately 3-4 with 1M HCl. The product should precipitate out of the solution as a zwitterion.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water (2 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove residual impurities.

  • Drying and Characterization: Dry the isolated solid under vacuum to yield 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficient temperature.3. Poor quality of reagents (especially solvent).1. Ensure a rigorously inert atmosphere; use fresh, high-purity catalyst and ligands.[8]2. Incrementally increase temperature (e.g., to 120-130 °C), but be aware of potential decomposition.[13]3. Use anhydrous, degassed solvents.
Formation of Side Products 1. Homocoupling of the aryl halide.2. Reduction of the aryl halide.3. Isomerization of the product alkene.1. Lower the reaction temperature; ensure proper stoichiometry.2. This is a common side reaction; optimization of base and solvent may help.[6]3. Adding certain salts (e.g., tetrabutylammonium bromide) can sometimes suppress isomerization.[6][17]
Catalyst Decomposition (Black Precipitate) 1. High temperature.2. Presence of oxygen.3. Inappropriate ligand-to-metal ratio.1. While some Pd black formation is common, excessive amounts indicate instability. Lower the temperature or use a more robust ligand.[15]2. Improve inert gas technique.3. Ensure a ligand:Pd ratio of at least 2:1 for monodentate ligands.[17]
Difficult Purification 1. Product is soluble in both aqueous and organic phases.2. Persistent DMF in the final product.1. Carefully adjust the pH to find the isoelectric point for precipitation. Alternatively, consider protecting the amino or carboxylic acid group prior to the reaction.2. Ensure complete removal of DMF under high vacuum; azeotropic removal with toluene or heptane can be effective.

Conclusion

The Mizoroki-Heck reaction is a robust and highly effective method for the synthesis of complex molecules like 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid. By understanding the underlying catalytic cycle and the specific roles of each component, researchers can rationally design, execute, and troubleshoot this powerful transformation. The protocol provided herein serves as a validated starting point, enabling drug development professionals to access valuable aminopyridine-based scaffolds for the discovery of next-generation therapeutics.

References

  • Heck reaction - Wikipedia.
  • Application of Electronically Modified Phosphine Ligands in Heck Reactions: A Focus on (2-Fluorophenyl)phosphane Analogs - Benchchem.
  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
  • CHAPTER-I A REVIEW ON HECK REACTION.
  • Heck Reaction - Alfa Chemistry.
  • Heck Reaction—State of the Art - MDPI.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications.
  • Heck reaction – Knowledge and References - Taylor & Francis.
  • Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene - Benchchem.
  • Optimization of conditions for the Heck reaction - ResearchGate.
  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate.
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group.
  • Heck Reaction - Chemistry LibreTexts.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC.
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A.
  • Heck Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry.
  • (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1 ', 1 ''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - ResearchGate.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications.
  • Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine - Benchchem.

Sources

Method

Application Note: Chemoselective Esterification of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

Abstract & Core Challenge This guide details the reagent selection and protocols for the esterification of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid . This substrate presents a classic "competing nucleophile" challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This guide details the reagent selection and protocols for the esterification of 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid . This substrate presents a classic "competing nucleophile" challenge common in kinase inhibitor synthesis. The molecule contains three reactive centers:

  • Carboxylic Acid: The target for esterification.[1][2][3]

  • 2-Aminopyridine Moiety: Contains a basic ring nitrogen and an exocyclic primary amine (

    
    ).
    
  • 
    -Unsaturated System:  Susceptible to Michael addition or polymerization.
    

The Critical Failure Mode: using standard coupling reagents (e.g., EDC, HATU) without protecting the amine will result in rapid polymerization (intermolecular amide formation) rather than esterification. This guide prioritizes Acid-Catalyzed (Fischer) Esterification strategies which utilize in situ protonation to "mask" the amine, ensuring high chemoselectivity for the ester.

Strategic Analysis: The Protonation Switch

Success relies on manipulating the pKa differences between the functional groups.

  • Pyridine Ring Nitrogen (

    
    ):  The most basic site. In acidic media, this protonates first.
    
  • Exocyclic Amine: While nucleophilic, its lone pair is delocalized into the ring. However, in neutral/basic conditions (e.g., with alkyl halides), it competes with the carboxylate.

  • Strategy: By conducting the reaction at

    
    , we fully protonate the pyridine nitrogen and the amine species. This converts the nucleophilic 
    
    
    
    into a non-nucleophilic
    
    
    (or protonated heteroaromatic form), preventing self-reaction while activating the carboxylic acid for alcohol attack.
Decision Logic: Reagent Selection
MethodReagent SystemSuitabilityMechanismRisk Profile
A (Recommended) Thionyl Chloride (

) / Alcohol
High In situ generation of anhydrous HCl.Low. Violent reaction with water; requires ventilation.
B (Alternative) Sulfuric Acid (

) / Alcohol
Medium Classic Fischer Esterification.Moderate. Difficult to remove trace acid; sulfate salt formation.
C (Complex Esters) Alkyl Halide +

Low

displacement by carboxylate.
High. High risk of N-alkylation (quaternization) or Michael addition.
D (Coupling) EDC / DCC / DMAP Critical Failure Carbodiimide activation.Extreme. Will form amides/polymers unless amine is Boc-protected.

Visual Workflows

Figure 1: Reaction Mechanism & Protection Strategy

The following diagram illustrates how acid catalysis prevents side reactions.

ReactionMechanism Substrate Substrate (Zwitterion) Reactive -NH2 Protonated Protonated Intermediate -NH3+ (Protected) -COOH2+ (Activated) Substrate->Protonated Protonation (pH < 1) SideProduct Polymer/Amide (AVOIDED) Substrate->SideProduct Neutral pH (Coupling Agents) Acid Acid Catalyst (HCl from SOCl2) Acid->Protonated Product Ester Product (HCl Salt) Protonated->Product Nucleophilic Attack (R-OH) Alcohol Alcohol (MeOH/EtOH) Solvent & Reactant Alcohol->Product

Caption: Protonation of the amino-pyridine moiety deactivates the amine nucleophile, forcing the reaction exclusively toward esterification.

Detailed Protocol: Method A (Thionyl Chloride)

This is the industry-standard method for synthesizing methyl or ethyl esters of amino-acid-like heterocycles. It generates anhydrous HCl in situ, driving the reaction and scavenging water.

Reagents & Equipment[3][4]
  • Substrate: 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv). Freshly distilled preferred.
    
  • Solvent: Anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester) (0.2 M concentration relative to substrate).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ) or 
    
    
    
    line, ice bath.
Step-by-Step Procedure
  • Setup (0°C):

    • Charge the anhydrous alcohol into a clean, dry reaction flask containing a magnetic stir bar.

    • Cool the solvent to 0°C using an ice/water bath.

    • Critical: Ensure the system is vented to a scrubber or fume hood, as

      
       and 
      
      
      
      gas will be evolved.
  • Activation (Exothermic):

    • Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe.

    • Rate: Maintain internal temperature < 10°C.

    • Stir for 15–30 minutes at 0°C to generate the active HCl/Solvent species.

  • Substrate Addition:

    • Add the solid 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid in portions.

    • The solution may turn yellow/orange. The solid should dissolve as it protonates.

  • Reflux:

    • Remove the ice bath and heat the reaction to reflux (65°C for MeOH, 78°C for EtOH).

    • Maintain reflux for 4–12 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar nature of the starting material).

    • Endpoint: Disappearance of the acid peak

      
       and appearance of ester 
      
      
      
      (Me) or
      
      
      (Et).
  • Workup (Isolation of HCl Salt):

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to near dryness.

    • Option A (Salt Form): Triturate the residue with cold Diethyl Ether or MTBE. The product often precipitates as the dihydrochloride salt. Filter and dry.[4]

    • Option B (Free Base): Dissolve residue in minimal water. Carefully neutralize with saturated

      
       (to pH ~8). Extract immediately with Ethyl Acetate or DCM. Warning: The free base may be water-soluble; salting out with NaCl may be required.
      
Analytical Data (Expected)
AssayResult
LC-MS Clean conversion to Ester. Mass shift +14 (Me) or +28 (Et).
1H-NMR Appearance of singlet (~3.7 ppm) for O-Me or triplet/quartet for O-Et.
Purity >95% (HPLC).

Troubleshooting & Optimization

Issue: Low Solubility
  • Cause: The zwitterionic starting material is insoluble in cold alcohol.

  • Fix: Increase the volume of solvent. The solid usually dissolves once the

    
     is added and the mixture is heated, as the HCl salt is more soluble.
    
Issue: N-Alkylation (Minor Side Product)
  • Cause: If using alkyl halides (Method C) or if the reaction runs too long at high heat.

  • Fix: Stick to Method A. If Method C is required (e.g., for a tert-butyl ester), you must protect the amine (e.g., with a Boc group) first.

Issue: Michael Addition (Solvent Adduct)
  • Cause: Extended reflux times in nucleophilic solvents (alcohol) can theoretically lead to alkoxide addition across the double bond.

  • Fix: Monitor reaction time strictly. Do not reflux overnight if conversion is complete in 4 hours.

References

  • Fischer, E., & Speier, A. (1895).[5] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Foundational chemistry for acid-catalyzed esterification).

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. Link (Establishes pKa values for 2-aminopyridines, confirming protonation strategy).

  • BenchChem Protocols. (2023). Esterification of trans-3-(3-Pyridyl)acrylic acid. Link (General protocol adaptation for pyridyl-acrylic acids).

  • Sigma-Aldrich. (2023). Product Specification: 3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester.[6] Link (Confirmation of stability of the amino-pyridyl-acrylate ester motif).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Application

Application Note: Scalable Synthesis of 6-Amino-5-Methylpyridine Derivatives

Executive Summary The 2-amino-3-methylpyridine scaffold (systematically numbered as 6-amino-5-methylpyridine in substituted nicotinic acid derivatives) is a privileged pharmacophore in medicinal chemistry, serving as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-3-methylpyridine scaffold (systematically numbered as 6-amino-5-methylpyridine in substituted nicotinic acid derivatives) is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for p38 MAP kinase inhibitors, GPCR ligands, and diverse heterocyclic couplings.

While commercially available, the scalable synthesis of functionalized derivatives often presents process chemistry challenges, specifically regarding regioselectivity, catalyst cost, and safety profiles of energetic intermediates.

This guide details two validated, scalable protocols for synthesizing this core motif:

  • Protocol A (High-Fidelity): Palladium-Catalyzed Buchwald-Hartwig Amination, optimized for late-stage functionalization and high-value intermediates.

  • Protocol B (Cost-Effective): Hofmann Rearrangement, optimized for bulk synthesis from amide precursors using continuous processing principles.

Strategic Route Selection

Selecting the correct synthetic pathway is a function of starting material availability, cost constraints, and downstream purity requirements.

Decision Matrix: Pathway Logic

RouteSelection Start Start: Define Precursor Halide Available: 2-Chloro/Bromo-3-methylpyridine Start->Halide Amide Available: 3-Methylpicolinamide Start->Amide Decision1 Scale & Budget? Halide->Decision1 Hofmann Protocol B: Hofmann Rearrangement (Low Cost, High Safety Mgmt Required) Amide->Hofmann Direct Route Buchwald Protocol A: Buchwald-Hartwig (High Cost, High Purity, Broad Scope) Decision1->Buchwald <5kg, High Value Ullmann Alternative: Cu-Catalyzed (Med Cost, Variable Yield) Decision1->Ullmann >10kg, Cost Sensitive

Figure 1: Strategic decision tree for selecting the amination methodology based on precursor availability and project scale.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

Application: Best for converting 2-chloro- or 2-bromo-3-methylpyridine derivatives where mild conditions and high functional group tolerance are required. Mechanism: Pd(0) oxidative addition followed by amine coordination and reductive elimination.[1][2]

Critical Quality Attributes (CQAs)
  • Catalyst Choice:

    
     is preferred over 
    
    
    
    to avoid induction periods.
  • Ligand: Xantphos is selected for its wide bite angle, which facilitates the reductive elimination step in sterically crowded 2,3-disubstituted pyridines [1].

  • Base:

    
     is used to minimize hydrolytic side reactions common with stronger alkoxide bases.
    
Step-by-Step Methodology

Scale: 100 g Input Reaction Time: 12–16 hours

  • Reactor Preparation:

    • Charge a 2 L jacketed reactor with 2-chloro-3-methylpyridine (100 g, 0.78 mol).

    • Add Xantphos (13.5 g, 3 mol%) and

      
        (10.7 g, 1.5 mol%).
      
    • Note: Premixing catalyst and ligand in a small volume of solvent for 30 mins prior to addition can enhance active species formation.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (1.0 L, 10V). Toluene is a viable alternative if workup requires phase separation.

    • Add Cesium Carbonate (380 g, 1.5 equiv).

    • Add Benzophenone Imine (155 g, 1.1 equiv) as the ammonia surrogate.

    • Why Imine? Direct use of ammonia gas in Buchwald couplings often poisons the catalyst via formation of stable Pd-amine complexes. Benzophenone imine serves as a masked ammonia equivalent [2].

  • Reaction:

    • Inert the vessel with

      
       (3 cycles).[3]
      
    • Heat to 95°C internal temperature. Stir at 400 RPM.

    • Monitor by HPLC until starting halide is <1.0%.

  • Hydrolysis (Unmasking):

    • Cool to 25°C.

    • Add 2N HCl (800 mL) and stir for 2 hours. This cleaves the imine, releasing the primary amine and benzophenone.

    • Observation: A biphasic mixture will form. The benzophenone byproduct remains in the organic layer; the product salt moves to the aqueous layer.

  • Workup & Purification:

    • Separate layers.[4] Wash the aqueous layer with MTBE (2 x 300 mL) to remove benzophenone and catalyst ligands.

    • Basify the aqueous layer to pH 10 using 50% NaOH (cooling required, exothermic).

    • Extract product with DCM or EtOAc (3 x 400 mL).

    • Dry organic layer over

      
       and concentrate.[4][5]
      
    • Pd Scavenging: If Pd limits are strict (<10 ppm), treat the organic stream with SiliaMetS® Thiol or activated carbon at 50°C for 1 hour before final concentration.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Hofmann Rearrangement (Scale-Up Optimized)

Application: Ideal for converting 3-methylpicolinamide (or substituted nicotinamides) to amines. Safety Warning: Traditional Hofmann reagents (Bromine/NaOH) are difficult to control at scale. This protocol uses Trichloroisocyanuric Acid (TCCA) or Bleach (NaOCl) in a continuous or semi-batch mode to manage exotherms [3].

Reaction Logic & Safety

The formation of the isocyanate intermediate is the rate-determining step. Accumulation of the N-haloamide intermediate can lead to thermal runaway.

HofmannSafety Amide Amide Precursor (3-methylpicolinamide) Chlorination N-Chlorination (NaOCl, <5°C) Amide->Chlorination Exothermic Rearrangement Rearrangement (Heat, 60°C) Chlorination->Rearrangement CRITICAL CONTROL POINT Avoid Accumulation Hydrolysis Hydrolysis (Decarboxylation) Rearrangement->Hydrolysis Final Amine Final Amine Hydrolysis->Final Amine

Figure 2: Safety workflow for the Hofmann Rearrangement. The transition from Chlorination to Rearrangement must be strictly controlled.

Step-by-Step Methodology

Scale: 500 g Input Reagent: 10-13% NaOCl (Industrial Bleach)

  • Preparation of Amide Slurry:

    • In Vessel A, suspend 3-methylpicolinamide (500 g, 3.67 mol) in Water (1.5 L).

    • Cool to 0–5°C.

  • Bromination/Chlorination (In-situ):

    • Note: While TCCA is efficient, NaOCl is cheaper for kilo-scale.

    • Add NaOH (50% w/w) (350 g) to the slurry.

    • Slowly dose NaOCl solution (12% active Cl) (2.5 kg, 1.1 equiv) over 2 hours, maintaining internal temperature <5°C.

    • Checkpoint: Verify N-chloro species formation by starch-iodide paper (instant blue).

  • Controlled Rearrangement (Semi-Batch):

    • Do not heat the bulk mixture.

    • Prepare Vessel B with 10% NaOH solution (1 L) heated to 70°C .

    • Slowly pump the cold N-chloroamide slurry from Vessel A into the hot Vessel B over 3 hours.

    • Mechanism:[1][6][7][8][9] As the cold intermediate hits the hot caustic, it instantly rearranges to the isocyanate and hydrolyzes to the amine. This prevents the accumulation of energetic intermediates.

  • Isolation:

    • After addition, stir at 70°C for 30 mins.

    • Cool to 20°C.

    • Extract with Isopropyl Acetate (IPAc) (3 x 500 mL).

    • Wash combined organics with brine.[4][5]

    • Concentrate to dryness or crystallize as the HCl salt by adding HCl/IPA.

Expected Yield: 75–80% Purity: >95% (Main impurity: unreacted amide or hydrolysis to acid).

Analytical Data & Specifications

Parameter6-Amino-5-Methylpyridine (2-Amino-3-Picoline)
CAS Number 1603-40-3
Appearance White to off-white crystalline solid
Melting Point 29–31 °C (Free base) / >200°C (HCl salt)
1H NMR (DMSO-d6)

7.8 (d, 1H), 7.2 (d, 1H), 6.5 (dd, 1H), 5.8 (s, 2H, NH2), 2.1 (s, 3H, Me)
Mass Spec (ESI) [M+H]+ = 109.1
Storage Hygroscopic. Store under Nitrogen.[2][3]

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amination of Aryl Halides. Journal of the American Chemical Society, 124(21), 6043–6048.

  • Guram, A. S., et al. (1995). New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition, 34(12), 1348-1350.

  • Baumann, M., & Baxendale, I. R. (2017). Continuous-flow synthesis of 2H-azirines and their application in the synthesis of oxazoles. Reaction Chemistry & Engineering, 2, 634-644. (Context on Flow Chemistry Safety).

  • Organic Process Research & Development (OPRD) . General guidelines on scale-up of exothermic rearrangements.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for zwitterionic aminopyridine carboxylic acids

Technical Support Center: Purification of Zwitterionic Aminopyridine Carboxylic Acids Case ID: ZW-APC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Zwitterionic Aminopyridine Carboxylic Acids

Case ID: ZW-APC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary: The "Zwitterion Trap"

Welcome to the technical support hub for aminopyridine carboxylic acids. You are likely here because your molecule behaves like "brick dust" (insoluble in everything) or "sticky molasses" (streaks on silica).

The Core Problem: Aminopyridine carboxylic acids are zwitterionic . They possess a basic pyridine nitrogen (and potentially an exocyclic amine) and an acidic carboxyl group.

  • Low pH (< pKa₁): Cationic (Water soluble).

  • High pH (> pKa₂): Anionic (Water soluble).

  • Intermediate pH (Isoelectric Point, pI): Net neutral zwitterion.[1] This is where lattice energy is highest and solubility is lowest (often <0.1 mg/mL in organics).

Standard silica chromatography fails because the basic nitrogen interacts strongly with acidic silanols (


), causing irreversible adsorption or severe tailing. The following modules detail the only three robust methods for purifying these compounds: Isoelectric Precipitation , Ion Exchange Chromatography , and HILIC Polishing .

Module 1: Isoelectric Point (pI) Precipitation

Best for: Bulk purification (>1g) of crude reaction mixtures.

The Science: Solubility is minimized when the net charge of the molecule is zero.[1][2] At this pH (the pI), the hydration shell is weakest, and intermolecular ionic bonds (lattice energy) dominate, forcing precipitation.[1]

Protocol:

  • Dissolution: Dissolve your crude solid in minimum volume of 1M NaOH (or 1M HCl if your product is acid-stable).

    • Why: This forces the molecule into a single charged state (Anionic or Cationic), breaking the zwitterionic lattice.

  • Filtration: Filter this solution to remove non-ionic insoluble impurities (e.g., unreacted starting materials that are not amphoteric).

  • Titration: Slowly add 1M HCl (or NaOH) while monitoring pH with a calibrated probe.

  • The "Cloud Point": As you approach the theoretical pI (typically pH 3.5–5.5 for these cores), the solution will become turbid.

  • Aging: Do not filter immediately. Stir at the pI for 30–60 minutes.

    • Why: Rapid precipitation traps impurities. "Aging" allows Ostwald ripening, forming purer, filterable crystals.

  • Wash: Filter and wash with water at the exact pI pH, followed by cold acetone or ether to remove surface water.

Visualization: The Solubility Curve

SolubilityCurve cluster_0 pH Dependent States Acid pH < 2 Cationic Form (Soluble) Zwitter pH = pI Neutral Zwitterion (Precipitate) Acid->Zwitter Add Base Zwitter->Acid Add Acid Base pH > 9 Anionic Form (Soluble) Zwitter->Base Add Base Base->Zwitter Add Acid caption Fig 1. Solubility minimizes at the Isoelectric Point (pI).

[1][2][3]

Module 2: Ion Exchange Chromatography (Catch & Release)

Best for: Desalting and separating from non-ionic impurities.

The Science: Since your molecule can be switched between positive and negative states, you can bind it to a resin, wash away impurities, and then release it.[3] This is superior to silica gel.

Recommended Resin: Dowex 50WX8 (Strong Cation Exchange) or Amberlyst 15 .

Protocol (Cation Exchange Strategy):

  • Activation: Wash resin with 1M HCl, then Water until neutral.

  • Loading: Dissolve your crude mixture in 0.1M HCl .

    • Mechanism:[4][5][6][7] The pyridine nitrogen is protonated (

      
      ). The molecule binds to the sulfonate groups (
      
      
      
      ) on the resin.[8]
  • Washing: Flush column with water or 50% MeOH/Water.

    • Result: Non-basic impurities (neutrals, acids) wash through. Your product stays stuck.

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) or Ammonium Carbonate .

    • Mechanism:[4][5][7] The excess base deprotonates the pyridine, breaking the ionic bond with the resin.

  • Isolation: Lyophilize the ammonia fractions.

    • Critical Step: Do not use non-volatile bases (NaOH) or you will contaminate your product with salt.

Visualization: Catch and Release Logic

IEX_Mechanism Step1 1. LOAD (pH 1) Molecule is (+) Binds to Resin (-) Step2 2. WASH (Water) Neutrals/Acids flow through Product remains bound Step1->Step2 Step3 3. ELUTE (NH4OH) Resin becomes (NH4+) Product becomes Neutral/(-) Releases from column Step2->Step3 caption Fig 2. Cation Exchange (SCX) purification workflow.

Module 3: Analytical & Prep HPLC (HILIC)

Best for: Final purity check and isolating isomers.

The Problem with Reverse Phase (C18): Standard C18 columns suffer from "dewetting" with highly aqueous phases needed for these polar compounds. Peaks often split or tail severely.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a non-polar mobile phase (high Acetonitrile).[4] Water is the "strong" solvent.

Recommended Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[9][10]

  • Gradient: Start high organic (95% B) and gradient to lower organic (60% B).

  • Why it works: The water forms a layer on the polar surface. Your zwitterion partitions into this water layer.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product streaks on TLC/Silica Interaction with silanols (

).
Stop using Silica. Switch to C18-Reverse Phase TLC or use Module 2 (Ion Exchange). If silica is mandatory, add 1% Triethylamine to the eluent.
Low recovery after pI precipitation pH overshoot or supersaturation.Generate a precise titration curve (pH vs. turbidity). Cool the solution to 4°C. Add an antisolvent (Isopropanol) at the pI.
Product contains NaCl/Salt Neutralization with NaOH/HCl.Desalting required. Dissolve in water, load onto SCX resin, wash with water, elute with Ammonium Hydroxide. Lyophilize.
Double peaks in HPLC Wrong pH (Partial ionization).Buffer the mobile phase.[3] Ensure pH is at least 2 units away from the pI.[5] Use HILIC mode.
Insoluble in everything High lattice energy (Zwitterion).Do not try to dissolve the neutral form. Dissolve in 1M HCl or 1M NaOH, then purify. Store as the HCl salt (more soluble) rather than the zwitterion.

References

  • Alpert, A. J. (1990).[4] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Sigma-Aldrich. (n.d.). Ion Exchange Chromatography - User Guide. Link

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, charged and zwitterionic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Cooks, R. G., et al. (2004). Separation of zwitterionic drug molecules. Chromatography Forum. Link

Sources

Optimization

Preventing polymerization of aminopyridine acrylic acid intermediates

Subject: Stabilization, Handling, and Prevention of Polymerization Executive Summary & Mechanism of Failure The Core Problem: Aminopyridine acrylic acid intermediates present a "dual-threat" stability profile. Unlike sim...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization, Handling, and Prevention of Polymerization

Executive Summary & Mechanism of Failure

The Core Problem: Aminopyridine acrylic acid intermediates present a "dual-threat" stability profile. Unlike simple acrylates, these molecules contain both a nucleophile (the aminopyridine nitrogen) and an electrophile (the acrylic double bond).

You are likely fighting two distinct mechanisms simultaneously:

  • Free Radical Polymerization: Triggered by heat/light, leading to high molecular weight chains.

  • Aza-Michael Addition (Step-Growth): The amine of one molecule attacks the double bond of another. This is not radical polymerization; it is an autocatalytic "self-reaction" that forms dimers and oligomers, often resulting in a viscous gum rather than a solid precipitate.

Visualizing the Failure Modes

The following diagram illustrates the two competing pathways degrading your material.

FailureModes Start Aminopyridine Acrylic Intermediate HeatLight Trigger: Heat / UV Light Start->HeatLight BasicCond Trigger: Free Base Form (High pH) Start->BasicCond Radical Free Radical Formation (R•) HeatLight->Radical Initiation ChainGrowth Chain Growth Polymerization Radical->ChainGrowth Propagation SolidPolymer RESULT: Insoluble Solid/Gel ChainGrowth->SolidPolymer NuAttack Nucleophilic Attack (Amine -> Alkene) BasicCond->NuAttack Self-Reaction Oligomers Step-Growth Oligomerization NuAttack->Oligomers Dimerization GummyMess RESULT: Viscous Oil/Gum Oligomers->GummyMess

Figure 1: Dual failure modes. Note that standard radical inhibitors (MEHQ) do NOT stop the Green (Michael Addition) pathway.

Critical Handling FAQs

Q1: Why did my sample polymerize even though I kept it under Nitrogen?

Diagnosis: You likely suffocated your inhibitor. Explanation: The industry-standard inhibitor, MEHQ (4-Methoxyphenol) , is aerobic. It does not trap carbon radicals directly; it traps peroxy radicals formed when carbon radicals react with Oxygen.[1]

  • The Science: MEHQ requires dissolved Oxygen (approx. 10-20 ppm) to function. If you store the material under pure Nitrogen, the MEHQ becomes inactive, and radical polymerization proceeds unchecked [1, 3].

  • Correct Protocol: Store under "Lean Air" (5-10% Oxygen) or ensure the headspace is not fully purged of air. If strict anaerobic conditions are required for a subsequent reaction, switch to an anaerobic inhibitor like Phenothiazine (PTZ) .

Q2: My product turned into a thick oil/gum during workup. Is this polymerization?

Diagnosis: This is likely Aza-Michael Dimerization , not radical polymerization. Explanation: If your aminopyridine is in its "free base" form, the nitrogen is nucleophilic enough to attack the acrylic tail of a neighboring molecule. This happens even in the dark and cold.

  • The Fix: Protonation. The ammonium salt form (e.g., Hydrochloride salt) is non-nucleophilic.

  • Protocol: During workup, maintain the intermediate as a salt (pH < 4) for as long as possible. If you must free-base it, do so immediately before the next reaction step and keep the temperature < 0°C [6].

Q3: Can I remove the inhibitor using silica gel?

Diagnosis: Yes, but it is risky. Explanation: Passing acrylates through silica or alumina removes polar inhibitors like MEHQ. However, the "clean" monomer is now a ticking time bomb.

  • Better Approach: Do not remove the inhibitor unless strictly necessary for catalytic compatibility. Most radical reactions (like subsequent polymerizations) can simply overcome the inhibitor with a slight excess of initiator. If you must purify, use a short plug of basic alumina (to remove acid traces) and use the material immediately [10].

Storage & Stabilization Data[1][2][3]

The following table summarizes the stability window for aminopyridine acrylic intermediates.

ParameterSafe RangeCritical Failure PointNotes
Temperature 2°C – 8°C> 30°CDo not freeze if possible; freezing can cause inhibitor to crystallize out, leaving liquid pockets uninhibited (segregation) [1, 9].
Atmosphere Air / Lean Air100% Nitrogen / ArgonMEHQ requires O₂.[2] Phenothiazine does not.
pH State Acidic (Salt Form)Basic (Free Amine)Free amine triggers rapid self-oligomerization (Michael Addition).
Light Dark / Amber GlassUV / FluorescentAcrylates are UV-active. Ambient lab light can trigger radical formation.
Inhibitor MEHQ (200 ppm)< 10 ppmMonitor inhibitor levels if storing > 3 months.

Troubleshooting Workflow

Use this logic flow to determine the correct corrective action for your specific situation.

Troubleshooting Start Issue Detected Q1 Is the material solid or gummy? Start->Q1 Solid Hard/Brittle Solid Q1->Solid Solid Gum Viscous Gum/Oil Q1->Gum Gum RadicalDiag Diagnosis: Radical Polymerization Solid->RadicalDiag MichaelDiag Diagnosis: Aza-Michael Addition Gum->MichaelDiag Action1 Action: Check Inhibitor & O2 levels. Keep < 25°C. RadicalDiag->Action1 Action2 Action: Acidify to pH < 4. Store as HCl salt. MichaelDiag->Action2

Figure 2: Diagnostic logic for distinguishing between radical and chemical stability failures.

Detailed Protocol: Safe Workup of Aminopyridine Acrylates

Objective: Isolate the intermediate without triggering polymerization or Michael addition.

Reagents:

  • Inhibitor solution: 1% MEHQ in Ethyl Acetate.

  • Acid: 1M HCl in Diethyl Ether or Dioxane.

  • Solvent: DCM or Ethyl Acetate (Avoid Methanol if possible to prevent transesterification).

Step-by-Step:

  • Quench: If the reaction was basic, cool the mixture to 0°C.

  • Inhibition: Add MEHQ solution to the crude reaction mixture before starting evaporation. Target concentration: 200–500 ppm relative to theoretical yield [1, 4].

  • Salt Formation (Critical):

    • Instead of isolating the free base, add 1.1 equivalents of HCl (ether/dioxane).

    • The aminopyridine moiety will protonate (

      
      ), rendering the nitrogen non-nucleophilic.
      
    • This blocks the Aza-Michael pathway [6, 11].

  • Evaporation:

    • Use a rotary evaporator with a bath temperature < 30°C .

    • Do not pull high vacuum for extended periods if the material is a liquid, as this degasses the Oxygen required for MEHQ to work. Bleed a small amount of air into the rotavap if possible.

  • Storage: Store the resulting salt in an amber vial at 4°C. Ensure the headspace is air, not nitrogen.

References

  • BASF. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[2][3] Fluoryx. 2

  • Vinati Organics. (2026). How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? 3[1][2][3][4][5][6][7][8][9][10][11]

  • Becker, H., & Vogel, H. (2006).[1] The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.[1][12][13] Chemical Engineering & Technology. 13[1][2][3][4][5][6][7][8][9][10]

  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. 1[1][2][3][4][5][6][7][8][9][10][11]

  • Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition.[14] Universitat Politècnica de Catalunya.[14] 14[2][4][5][6][7][8][9][10]

  • Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate? (Discussion on aza-Michael interference). 15[1][2][3][4][5][6][7][8][9][10][11]

  • NIH PubChem. (2021). Synthesis and Characterization of Pyridine-Grafted Copolymers. 9[1][2][3][4][5][6][7][8][9][10][11]

  • Google Patents. (2007). Process for preparing 4-aminopyridines using pyridine betaine intermediates.[16] 16[1][2][3][4][5][6][7][8][9][10][11][17]

  • BASF. (2020). Acrylic Acid Glacial - Technical Bulletin. 12[1][2][3][4][5][6][7][8][9][10][11]

  • Reddit (r/chemistry). (2024). How to purify Acrylic Acid (Community Discussion on Inhibitor Removal). 11[1][2][3][4][5][6][7][8][9][10][11]

  • RSC Polymer Chemistry. (2013). Going beyond the barriers of aza-Michael reactions. 18[1][2][3][4][5][6][7][8][9][10][11]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Aminopyridine Isomers

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aminopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aminopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging positional isomers. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-, 3-, and 4-aminopyridine isomers are co-eluting or showing very poor resolution on a standard C18 column. What is the fundamental reason for this, and what is my first troubleshooting step?

A1: The Challenge of Isomeric Similarity and Initial Troubleshooting Steps

The primary reason for poor resolution of aminopyridine isomers on a standard C18 (ODS) column is their very similar hydrophobicity.[1][2] Reversed-phase chromatography principally separates compounds based on differences in their hydrophobic character.[3] Since the 2-, 3-, and 4-aminopyridine isomers only differ in the position of the amine group on the pyridine ring, their LogP values are nearly identical, leading to minimal differential retention on a C18 stationary phase.

Your first troubleshooting step should be to modulate the mobile phase pH. Aminopyridines are basic compounds with pKa values typically around 5.2-6.[4] By adjusting the mobile phase pH, you can alter the ionization state of the isomers, which in turn affects their interaction with the stationary phase and can introduce selectivity.[5][6]

Troubleshooting Workflow: Initial Mobile Phase pH Adjustment

start Start: Poor resolution of aminopyridine isomers on C18 step1 Identify pKa of aminopyridine isomers (approx. 5.2-6.0) start->step1 step2 Prepare mobile phases with pH values bracketing the pKa (e.g., pH 3.0, 4.5, 6.0, 7.5) step1->step2 step3 Use appropriate buffers for each pH range (e.g., formate for pH 3.0, acetate for pH 4.5) step2->step3 step4 Inject isomer mixture at each pH condition step3->step4 decision Is resolution ≥ 1.5? step4->decision end_success Success: Optimized pH achieved decision->end_success Yes step5 Proceed to alternative strategies (e.g., column chemistry, HILIC) decision->step5 No

Caption: Initial pH scouting workflow for aminopyridine isomer separation.

Q2: I've tried adjusting the mobile phase pH, but I'm still not getting baseline separation. What's my next move?

A2: Exploring Alternative Stationary Phase Chemistries

If pH manipulation alone is insufficient, the next logical step is to employ a stationary phase that offers different retention mechanisms beyond simple hydrophobicity.[2]

  • Phenyl Phases: Phenyl-based columns can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analytes.[7] This can often differentiate between the subtle electronic differences of the positional isomers.

  • Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating positional isomers, including those with halogenated or polar functional groups.[8] The electron-deficient fluorinated ring system offers a unique combination of dipole-dipole, hydrogen bonding, and π-π interactions, which can significantly enhance selectivity.[8][9]

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This modification alters the selectivity compared to a standard C18 and can improve peak shape for basic compounds by shielding residual silanols.

Table 1: Comparison of Stationary Phases for Aromatic Isomer Separation

Stationary PhasePrimary Interaction Mechanism(s)Advantages for Aminopyridine Isomers
C18 (ODS) Hydrophobic interactionsGenerally insufficient for resolving positional isomers.
Phenyl Hydrophobic and π-π interactionsCan resolve isomers based on differences in electron density.[7]
PFP Hydrophobic, π-π, dipole-dipole, hydrogen bondingMultiple interaction modes provide orthogonal selectivity.[8]
Polar-Embedded Hydrophobic and polar interactionsCan improve peak shape and offer unique selectivity.
Q3: My peaks for the aminopyridine isomers are tailing significantly, even on a new column. What causes this and how can I fix it?

A3: Diagnosing and Mitigating Peak Tailing for Basic Compounds

Peak tailing for basic compounds like aminopyridines is a common issue in reversed-phase HPLC.[10][11] It is primarily caused by secondary interactions between the basic amine groups of the analytes and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[10][11][12]

Troubleshooting Peak Tailing:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH ≤ 3) protonates the silanol groups, suppressing their ionization and minimizing their interaction with the protonated basic analytes.[3][10]

  • Use a Modern, High-Purity (Type B) Silica Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanol groups and trace metals, significantly reducing peak tailing for basic compounds.[10] Many are also end-capped to further block residual silanols.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this approach is less common with modern columns and can suppress MS signals.

  • Check for Physical Issues: While less likely with a new column, peak tailing can also be caused by physical problems such as a void at the column inlet or issues with tubing and fittings that create dead volume.[11] You can inject a neutral compound; if it also tails, the problem is likely physical.[11]

Protocol: Diagnosing Chemical vs. Physical Peak Tailing

  • Prepare a Neutral Probe: Dissolve a neutral, well-behaved compound (e.g., toluene, caffeine) in the mobile phase.

  • Inject the Neutral Probe: Run the neutral compound under the same chromatographic conditions that produce tailing for your aminopyridines.

  • Analyze the Peak Shape:

    • Symmetrical Peak: If the neutral compound gives a symmetrical peak, the tailing of the aminopyridines is due to chemical interactions (i.e., silanol activity). Proceed with chemical troubleshooting (pH, column choice).

    • Tailing Peak: If the neutral compound also tails, there is likely a physical issue with the system (e.g., column void, improper fitting, blocked frit).[11] Systematically check all connections from the injector to the detector and consider replacing the column if a void is suspected.

Q4: I have very polar aminopyridine derivatives that are not retained on my C18 or Phenyl columns. What other separation modes should I consider?

A4: Hydrophilic Interaction Chromatography (HILIC) for Polar Analytes

For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[13][14][15] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16]

In HILIC, a water-enriched layer forms on the surface of the polar stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[15] More polar analytes are more strongly retained.[16]

Key Considerations for HILIC Method Development:

  • Stationary Phase: Amide-bonded phases are often a good starting point for HILIC separations of polar compounds.

  • Mobile Phase: A typical starting condition is 90-95% acetonitrile with 5-10% aqueous buffer (e.g., ammonium formate or ammonium acetate, which are MS-friendly).

  • Gradient: In HILIC, a gradient involves increasing the aqueous component to decrease retention.

HILIC vs. Reversed-Phase (RP) Elution

cluster_0 Reversed-Phase (RP) cluster_1 HILIC rp_start High % Aqueous (e.g., 95% H2O) rp_end High % Organic (e.g., 95% ACN) rp_start->rp_end Increased Elution Strength hilic_start High % Organic (e.g., 95% ACN) hilic_end High % Aqueous (e.g., 50% H2O) hilic_start->hilic_end Increased Elution Strength

Caption: Comparison of gradient elution in RP and HILIC modes.

Q5: Can mixed-mode chromatography be applied to aminopyridine isomer separation?

A5: Leveraging Mixed-Mode Chromatography for Enhanced Selectivity

Yes, mixed-mode chromatography is a powerful technique for separating compounds like aminopyridine isomers that have both ionic and hydrophobic characteristics.[1][17] Mixed-mode columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[1]

This dual retention mechanism provides an additional dimension of selectivity. For aminopyridines, which are basic and can be protonated, a mixed-mode column with cation-exchange and reversed-phase properties can separate them based on both their hydrophobicity and their charge characteristics.[4][18] This often results in significantly improved resolution compared to single-mode chromatography.[1]

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. (2010, March 3). 3-Aminopyridine.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • BenchChem. (2025, December). A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation.
  • Agilent Technologies, Inc. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • SIELC Technologies. (2012, July 3). 2-Aminopyridine.
  • Alpert, A. J. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC.
  • MDPI. (2023, February 9). Hydrophilic Interaction Chromatography.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.

Sources

Reference Data & Comparative Studies

Validation

Covalent Kinase Inhibitor Validation: A Technical Guide for Acrylic Acid Derivatives

Executive Summary: The Kinetic Shift The development of acrylic acid-derived kinase inhibitors (typically acrylamides) represents a paradigm shift from equilibrium-based pharmacology to kinetic-driven drug design. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Shift

The development of acrylic acid-derived kinase inhibitors (typically acrylamides) represents a paradigm shift from equilibrium-based pharmacology to kinetic-driven drug design. Unlike reversible ATP-competitive inhibitors (e.g., Gefitinib), which rely on high binding affinity (


) and constant plasma exposure, acrylic acid derivatives (e.g., Osimertinib, Ibrutinib) function via a two-step mechanism: initial non-covalent binding followed by a Michael addition reaction with a specific cysteine residue.

This guide provides a rigorous validation framework for these "suicide inhibitors." Crucially, standard IC50 assays are insufficient and misleading for this class. This document outlines the mandatory transition to


 profiling, mass spectrometry confirmation, and cellular washout assays to validate potency and selectivity.

The Mechanistic Edge: Warhead Chemistry

Acrylic acid derivatives utilize an electrophilic


-unsaturated carbonyl "warhead." This moiety targets a nucleophilic cysteine thiol (e.g., Cys797 in EGFR, Cys481 in BTK) located within the ATP-binding pocket.
Mechanism of Action

The reaction proceeds in two distinct steps:[1][2][3][4]

  • Recognition (

    
    ):  The scaffold binds reversibly to the kinase active site.
    
  • Inactivation (

    
    ):  The vinyl group of the acrylamide undergoes a Michael addition with the thiolate anion of the cysteine, forming an irreversible covalent bond.
    
Visualization: The Two-Step Kinetic Pathway

The following diagram illustrates the kinetic progression from free enzyme to permanently inactivated complex.

G E Kinase (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI Binding (KI) EI_cov Covalent Adduct (E-I) EI->EI_cov Michael Addition (k_inact)

Caption: The two-step mechanism.


 represents affinity; 

represents the rate of covalent bond formation. The second step is irreversible.

Biochemical Validation: Beyond the IC50

For covalent inhibitors, the IC50 is a time-dependent variable.[5][6] As incubation time increases, the IC50 decreases (improves) until it theoretically approaches half the enzyme concentration. Therefore, reporting a single IC50 without specifying incubation time is scientifically invalid.

The Gold Standard: Determination

The efficiency of a covalent inhibitor is defined by the ratio


 (

), representing the second-order rate constant for inactivation.
Experimental Protocol: Time-Dependent Inhibition (TDI)

Objective: Determine


 and 

using a continuous progress curve or discontinuous time-point method.

Materials:

  • Target Kinase (e.g., EGFR T790M).[2][7]

  • Substrate peptide (e.g., Poly-Glu-Tyr).

  • Detection Reagent (ADP-Glo or TR-FRET).

  • Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (Critical: Ensure DTT concentration is low enough not to quench the acrylamide warhead, or use TCEP).

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the inhibitor (10 concentrations).

  • Incubation: Incubate kinase + inhibitor for varying time points (

    
     = 0, 15, 30, 60, 120 min) before adding ATP/substrate.
    
  • Reaction: Add ATP (

    
     concentration) and substrate to initiate the reaction. Run for a short linear period (e.g., 10 min).
    
  • Detection: Quench and read signal.

  • Analysis:

    • Plot % Remaining Activity vs. Pre-incubation Time to obtain

      
       for each concentration.
      
    • Plot

      
       vs. [Inhibitor] using the hyperbolic equation:
      
      
      
      
    • Extract ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (max rate of inactivation) and 
      
      
      
      (affinity).[3]

Biophysical Confirmation: Mass Spectrometry

Biochemical assays imply covalency via kinetics; Mass Spectrometry (MS) proves it physically.

Protocol: Intact Protein LC-MS

Objective: Confirm the stoichiometry of labeling (usually 1:1) and lack of off-target labeling on the protein surface.

  • Incubation: Incubate Kinase (1

    
    M) with Inhibitor (1.5 
    
    
    
    M) for 60 minutes at room temperature.
  • Desalting: Remove excess non-bound inhibitor using a rapid desalting column (e.g., Zeba Spin) or online LC diversion to prevent false positives during ionization.

  • Acquisition: Inject onto a C4 column coupled to a Q-TOF or Orbitrap MS.

  • Data Analysis: Deconvolute the raw spectra.

    • Success Criteria: A mass shift corresponding exactly to the molecular weight of the inhibitor (MW_inhibitor).

    • Failure Criteria: No shift (reversible binding only) or multiple shifts (non-specific promiscuity).

Cellular Validation: The Washout Assay

The biological advantage of covalent inhibitors is the "uncoupling" of pharmacokinetics (PK) from pharmacodynamics (PD). Once the target is bound, inhibition persists even after the free drug is cleared from the system.

Protocol: Cellular Signal Recovery (Washout)

Objective: Demonstrate sustained inhibition after drug removal.

Workflow:

  • Seeding: Seed cells (e.g., H1975 for EGFR T790M) in 6-well plates.

  • Treatment: Treat with

    
     of the inhibitor for 1 hour.
    
  • Washout: Aspirate media. Wash cells

    
     with warm PBS. Add fresh drug-free media.
    
  • Recovery: Lyse cells at

    
     = 0, 4, 8, 24, and 48 hours post-washout.
    
  • Readout: Western Blot for phospho-kinase (e.g., pEGFR) vs. Total kinase.

    • Covalent Result: Phosphorylation remains suppressed for >24 hours (turnover dependent).

    • Reversible Result:[2][5][8] Phosphorylation recovers rapidly (<4 hours) as drug diffuses out.

Visualization: Validation Workflow

Workflow Start Library Screen (Acrylic Acid Derivatives) Step1 Biochemical TDI Assay (Determine k_inact/KI) Start->Step1 Step2 Intact Mass Spec (Confirm Covalent Adduct) Step1->Step2 High Efficiency Decision Pass/Fail? Step2->Decision Step3 Cellular Washout (Confirm Duration of Action) Decision->Start No Adduct/Low Potency Decision->Step3 Adduct Confirmed

Caption: Integrated validation pipeline. Mass Spec confirmation is the gatekeeper before cellular testing.

Comparative Performance Guide

The following table contrasts the performance of a standard reversible inhibitor against acrylic acid-derived covalent alternatives, using EGFR as the model system.

FeatureGefitinib (Reversible)Osimertinib (Covalent)Experimental Implication
Binding Mode ATP-CompetitiveCovalent (Cys797)Covalent requires Mass Spec validation.
IC50 Behavior Constant over timeDecreases over timeMust use

for ranking.
Residence Time Short (Minutes)Infinite (Protein Turnover)Washout assays show sustained pEGFR inhibition for Osimertinib.
Potency Metric

or


High

compensates for moderate

.
Drug Resistance Vulnerable to T790MActive against T790MCovalent bond overcomes lower affinity caused by gatekeeper mutations.[2]
Data Interpretation[1][2][3][9][10][11]
  • High

    
    , High 
    
    
    
    :
    A "warhead-driven" binder. Effective but potentially promiscuous if the warhead is too reactive.
  • Low

    
    , Moderate 
    
    
    
    :
    The ideal profile. High recognition specificity minimizes off-target reactivity, while the warhead ensures duration of action.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery, 10, 307–317.

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 111(1), 173-178.

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Relevant for time-dependent inhibition protocols).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid. As a novel compound, its spec...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid. As a novel compound, its specific toxicological properties may not be fully characterized. Therefore, this guide is built upon a robust risk assessment methodology, synthesizing data from its core structural motifs: the aminopyridine ring and the acrylic acid functional group. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of the research environment.

Hazard Assessment: A Synthesis of Structural Analogs

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid, we derive a presumptive hazard profile by examining its constituent chemical families. This compound integrates the reactive and toxicological properties of both aminopyridines and acrylic acids.

  • The Aminopyridine Core : Pyridine and its derivatives are known for their potential health effects upon exposure. They can be absorbed through inhalation, skin contact, and ingestion, leading to a range of symptoms from respiratory irritation to more severe health issues.[1][2] Compounds like 4-Aminopyridine are classified as toxic or fatal if swallowed, in contact with skin, or inhaled.[3] Therefore, the aminopyridine portion of our target molecule necessitates stringent measures to prevent any direct contact or aerosol inhalation.

  • The Acrylic Acid Moiety : Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] While our compound is a solid derivative, the acidic nature and potential for skin and eye irritation remain significant concerns.[7][8] Furthermore, acrylic acid as a monomer has a tendency to polymerize, though this is less of a risk for a crystalline solid, it underscores the compound's inherent reactivity.[9]

Anticipated Hazard Profile

This table summarizes the expected hazards based on the structural analysis. All personnel must handle this compound as if it possesses all these characteristics.

Hazard CategoryAnticipated RiskRationale and Key Precautions
Acute Toxicity (Oral, Dermal, Inhalation) High Based on aminopyridine analogs, which are toxic.[2][3] All routes of exposure must be prevented.
Skin Corrosion / Irritation High The acrylic acid moiety is corrosive, and aminopyridines can cause skin irritation.[4][7] Avoid all skin contact.
Serious Eye Damage / Irritation High Both parent structures can cause serious eye irritation or damage.[2][4][7] Eye protection is mandatory.
Respiratory Irritation High The compound is likely a respiratory irritant as a dust or aerosol.[2][3] All handling of the solid must be done in a ventilated enclosure.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective control measures. This diagram illustrates the preferred order of safety controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Handling_Workflow Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Preparation Weighing & Prep (In Fume Hood) Storage->Preparation Use Experimental Use Preparation->Use Decontamination Work Area & PPE Decontamination Use->Decontamination Disposal Waste Disposal Decontamination->Disposal

Fig 2. Standard Laboratory Handling Workflow
Step-by-Step Procedures
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. [1][10] * Ensure storage is away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. [11]

  • Preparation (Weighing and Dissolving) :

    • All manipulations of the solid compound must occur inside a certified chemical fume hood to contain any dust. [1][12] * Use anti-static tools and a draft shield on the balance to minimize dust dispersal.

    • When adding the compound to a solvent, do so slowly to avoid splashing.

  • Post-Handling Decontamination :

    • After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing all PPE. [2]

Emergency Procedures

Spill Response Workflow

In the event of a spill, immediate and correct action is critical. All personnel involved in cleanup must wear the full PPE described in Section 3, including respiratory protection. [12]

Spill_Response cluster_spill Spill Response Protocol cluster_small Small Spill (<1g, Contained) cluster_large Large Spill (>1g or Uncontained) Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & EHS Evacuate->Alert Assess Assess Spill Size Alert->Assess Contain_S Cover with Inert Absorbent (e.g., Vermiculite) Assess->Contain_S Small Secure Secure Area, Post Warnings Assess->Secure Large Collect_S Carefully Collect into Waste Container Contain_S->Collect_S Clean_S Decontaminate Area Collect_S->Clean_S Wait Wait for Emergency Responders Secure->Wait

Fig 3. Spill Response Decision Workflow
  • Cleanup Details : For a small, contained spill, gently cover the solid with an inert absorbent material like sand or vermiculite to avoid raising dust. [12]Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste. [5][12]

Personnel Exposure Response
Exposure RouteImmediate First Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][13]Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1][2]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. [13]If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [3]Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All materials contaminated with 3-(6-Amino-5-methylpyridin-3-yl)acrylic acid, including the chemical itself, absorbent materials from spills, and contaminated consumables (e.g., gloves, weigh paper), must be treated as hazardous waste. [1][5]

  • Solid Waste : Collect in a clearly labeled, sealed, and durable container.

  • Liquid Waste : Collect solutions in a compatible, labeled, and sealed waste container. [11]* Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. [5][9]

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

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  • 4-aminopyridine - Safety Data Sheet. Sdfine. [Link]

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